2-Nitro-3-oxobutanoic acid
Description
Contextualization within α-Nitro-β-Keto Acid Chemical Systems
2-Nitro-3-oxobutanoic acid belongs to the class of α-nitro-β-keto acids. The defining characteristic of this chemical system is the presence of a nitro group and a keto group on adjacent carbon atoms (α and β positions, respectively) relative to a carboxylic acid function. The ethyl ester of this compound, ethyl 2-nitro-3-oxobutanoate, is a well-studied example within this class.
The reactivity of α-nitro-β-keto acids is dominated by the strong electron-withdrawing nature of the nitro group. jst.go.jp This feature plays a crucial role in stabilizing transition states and intermediates in various reactions. For instance, the nitro group facilitates the formation of enolates, which are key to many carbon-carbon bond-forming reactions. researchgate.net
These compounds are pivotal intermediates in organic synthesis, particularly in the preparation of heterocyclic compounds. They can also undergo decarboxylation, a reaction where the carboxylic acid group is removed, although they are noted to be labile towards this process under certain conditions. nih.govaskfilo.com
Significance in Contemporary Synthetic Strategies and Mechanistic Inquiry
The unique structural features of this compound and its derivatives make them significant in modern synthetic organic chemistry. They serve as versatile synthons, or building blocks, for the construction of a variety of complex organic molecules, including pharmaceuticals and agrochemicals. cymitquimica.commdpi.com
Key Synthetic Applications:
Heterocycle Synthesis: These compounds are instrumental in synthesizing heterocyclic structures like isoxazoles and indoles through reactions such as [3+2] cycloadditions and intramolecular condensations. The nitro group is crucial in stabilizing the transition states during these cycloaddition reactions.
Precursors to other functional groups: The nitro group can be reduced to a primary amine, which is a key step in the synthesis of various nitrogen-containing compounds, including indole (B1671886) derivatives. The carboxylic acid and ketone functionalities also offer numerous possibilities for further chemical modifications.
Acyl Transfer Reagents: α-Nitro-α,β-unsaturated ketones, which can be derived from α-nitro-β-keto acids, have been explored as effective electrophilic acyl transfer reagents in reactions like the Friedel-Crafts and Michael reactions. researchgate.net
From a mechanistic standpoint, the study of reactions involving this compound provides valuable insights into reaction pathways. For example, the hydrolysis of its ethyl ester follows second-order kinetics. The decarboxylation of related β-ketocarboxylic acids and α-nitrocarboxylic acids has also been a subject of mechanistic investigation. acs.org
Evolution of Research in Nitro-Substituted Ketocarboxylic Acids
The study of nitro-substituted carboxylic acids has a long history, with early research focusing on their decomposition and reactivity. acs.org Over time, the focus has shifted towards harnessing their synthetic potential. The development of new synthetic methods has made a wider range of these compounds accessible, including various esters and derivatives. mdpi.com
Initially, the synthesis of α-keto acids often involved harsh conditions and toxic reagents. mdpi.com However, there has been a significant move towards greener and more efficient synthetic routes. mdpi.com This includes the development of catalytic methods and the use of more environmentally benign reagents. mdpi.com
Recent research has expanded the scope of reactions involving nitro-substituted keto acids. For example, the development of nitrolactonization mediated by iron(III) nitrate (B79036) nonahydrate has provided a novel method for synthesizing nitrolactones from alkenyl carboxylic acids. jst.go.jp Furthermore, the use of hypervalent iodine reagents has enabled the asymmetric nitrooxylation and azidation of β-keto esters and amides, yielding chiral α-nitrooxy and α-azido compounds with high enantioselectivity. rsc.org The exploration of these compounds continues to be an active area of research, with ongoing efforts to discover new reactions and applications.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 61578-29-8 evitachem.com |
| Molecular Formula | C4H5NO5 |
| Molecular Weight | 147.09 g/mol |
Structure
2D Structure
3D Structure
Properties
CAS No. |
61578-29-8 |
|---|---|
Molecular Formula |
C4H5NO5 |
Molecular Weight |
147.09 g/mol |
IUPAC Name |
2-nitro-3-oxobutanoic acid |
InChI |
InChI=1S/C4H5NO5/c1-2(6)3(4(7)8)5(9)10/h3H,1H3,(H,7,8) |
InChI Key |
LVVMFZXYUHTOLF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for 2 Nitro 3 Oxobutanoic Acid and Its Functionalized Analogs
Direct Synthetic Routes to 2-Nitro-3-oxobutanoic Acid
Direct synthetic routes to this compound are often challenging due to the compound's reactivity. A common strategy involves the synthesis of a more stable ester derivative, such as ethyl 2-nitro-3-oxobutanoate, which can then be hydrolyzed to the desired carboxylic acid.
One of the most established methods for the synthesis of the corresponding ethyl ester involves the nitration of ethyl acetoacetate (B1235776). This reaction is typically carried out using a nitrating agent like nitric acid, often in the presence of a catalyst such as sulfuric acid to facilitate the introduction of the nitro group at the α-position of the β-keto ester. The subsequent hydrolysis of the ester group, typically under acidic or basic conditions, would yield this compound. aklectures.com
| Reaction | Starting Material | Reagents | Intermediate Product | Final Product |
| Nitration and Hydrolysis | Ethyl acetoacetate | 1. Nitric Acid/Sulfuric Acid2. H₃O⁺ or OH⁻ | Ethyl 2-nitro-3-oxobutanoate | This compound |
Another approach involves the oxidation of α-nitro ketones. While this method is less direct for the target molecule, it represents a potential pathway. For instance, a precursor like 1-nitro-2-butanone could theoretically be oxidized to yield the desired α-nitro-β-keto acid, although this transformation can be complex to achieve selectively.
Convergent Synthesis from Precursor Molecules
Convergent synthesis offers an alternative approach where different fragments of the molecule are prepared separately and then combined. This can be particularly useful for creating functionalized analogs of this compound.
The functionalization of a pre-existing butanoic acid scaffold presents a logical, albeit challenging, synthetic pathway. This approach would involve the sequential introduction of the keto and nitro functionalities onto a butanoic acid derivative. For instance, one could envision a strategy starting with 2-bromobutanoic acid. Conversion of the bromo group to a nitro group and subsequent oxidation at the 3-position would, in principle, yield the target molecule. However, controlling the regioselectivity and preventing side reactions during these steps is a significant synthetic hurdle.
A more plausible approach would be to start with 3-oxobutanoic acid (acetoacetic acid). Protection of the carboxylic acid, for example as an ester, would allow for the selective nitration at the C2 position, followed by deprotection to yield this compound.
A more common and effective convergent strategy involves the introduction of the nitro group onto a pre-formed β-keto system. As mentioned previously, the nitration of β-keto esters like ethyl acetoacetate is a well-established method. The reactivity of the α-carbon in these systems makes it susceptible to electrophilic nitration.
| Precursor | Nitrating Agent | Resulting Intermediate |
| Ethyl acetoacetate | Nitric Acid | Ethyl 2-nitro-3-oxobutanoate |
| Methyl acetoacetate | Acetyl nitrate (B79036) | Methyl 2-nitro-3-oxobutanoate |
The choice of the nitrating agent and reaction conditions is crucial for achieving high yields and minimizing side reactions, such as oxidation of the starting material.
Multicomponent Reaction Approaches for Constructing Nitro-Oxobutanoic Acid Frameworks
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer an efficient pathway to complex molecules. While specific MCRs for the direct synthesis of this compound are not widely reported, the principles of MCRs can be applied to construct the core framework.
For example, a hypothetical MCR could involve the condensation of a nitroalkane, an oxalate (B1200264) derivative, and an organometallic reagent. Such a reaction would bring together the necessary carbon, nitro, and carboxylate functionalities in a single step, potentially leading to a precursor that could be readily converted to the target molecule. The development of such a reaction would represent a significant advancement in the synthesis of α-nitro-β-keto acids.
Catalytic Synthesis Protocols for Enhanced Selectivity
The use of catalysts can significantly improve the efficiency and selectivity of the synthesis of this compound and its analogs. Catalysis can be employed in various stages of the synthetic routes described above.
In the nitration of β-keto esters, acid catalysts like sulfuric acid are commonly used. More advanced catalytic systems, including solid acid catalysts, could offer advantages in terms of reusability and reduced environmental impact.
Furthermore, catalytic methods for the oxidation of precursor molecules are an active area of research. For instance, the development of selective catalysts for the oxidation of a C-H bond at the 3-position of a 2-nitrobutanoic acid derivative would provide a direct and atom-economical route to the target compound.
Recent research has also explored the use of nanomagnetic catalysts for related transformations in carbohydrate chemistry, suggesting potential for their application in the synthesis of nitro-containing compounds. nih.gov
| Catalyst Type | Reaction | Potential Advantage |
| Brønsted or Lewis Acids | Nitration of β-keto esters | Enhanced reaction rate and yield |
| Solid Acid Catalysts | Nitration of β-keto esters | Catalyst recyclability, greener process |
| Oxidation Catalysts | Oxidation of 2-nitrobutanoic acid derivatives | Direct C-H functionalization |
Methodological Innovations in α-Nitro-β-Keto Acid Preparation
Recent innovations in organic synthesis have provided new tools that could be applied to the preparation of α-nitro-β-keto acids. One such innovation is the use of novel acylating agents for the synthesis of α-nitro ketones. For example, N-acylbenzotriazoles have been shown to be effective in converting primary nitroalkanes into the corresponding α-nitro ketones. nih.govorganic-chemistry.org This methodology could potentially be adapted to synthesize precursors for this compound.
Another area of innovation is the development of flow chemistry techniques. Performing nitration reactions in continuous flow reactors can offer better control over reaction parameters such as temperature and mixing, leading to improved safety and higher yields, particularly for reactions involving highly reactive reagents like nitric acid.
Furthermore, enzymatic and chemoenzymatic methods are emerging as powerful tools for the synthesis of complex molecules. nih.gov While not yet reported for this compound, the development of an enzymatic process for the selective nitration or oxidation of a suitable precursor could offer a highly efficient and environmentally friendly synthetic route.
Chemical Reactivity and Mechanistic Investigations of 2 Nitro 3 Oxobutanoic Acid Systems
Enol-Keto Tautomerism and its Impact on Reaction Pathways
A carbonyl compound that possesses a hydrogen atom on its α-carbon can exist in equilibrium with its corresponding enol isomer. openstax.org This interconversion is known as tautomerism. openstax.org For 2-Nitro-3-oxobutanoic acid, the keto form is in equilibrium with its enol tautomer. This process can be catalyzed by either acid or base. openstax.orgmasterorganicchemistry.com
Under acidic conditions, the catalysis involves the protonation of the carbonyl oxygen, followed by the removal of a proton from the alpha-carbon by a base. libretexts.org In a basic medium, the mechanism begins with the deprotonation of the alpha-carbon to form a resonance-stabilized enolate ion, which is subsequently protonated on the oxygen atom to yield the enol. libretexts.orgchemistrysteps.com
The equilibrium between the keto and enol forms is critical as it dictates the molecule's reaction pathways. While the keto form is typically more stable and predominates for simple carbonyl compounds, the presence of the nitro and carboxylic acid groups, along with the potential for conjugation and intramolecular hydrogen bonding in the enol form, can influence the position of this equilibrium. masterorganicchemistry.comlibretexts.org The enol tautomer is responsible for much of the reactivity of carbonyl compounds, acting as a carbon-centered nucleophile. masterorganicchemistry.com The stability of the enol form is enhanced by factors that stabilize alkenes, such as conjugation. masterorganicchemistry.comlibretexts.org In the case of this compound, the enol's carbon-carbon double bond would be conjugated with both the nitro group and the carboxylic acid group, providing significant stabilization.
Nucleophilic and Electrophilic Reactivity Profiles of the Carbonyl and Acidic Centers
The chemical structure of this compound features multiple reactive centers, allowing it to function as both a nucleophile and an electrophile.
Electrophilic Character : The carbonyl carbon and the carboxylic acid proton are primary electrophilic sites. The carbonyl carbon is susceptible to attack by nucleophiles. The strong electron-withdrawing nature of the adjacent nitro group enhances the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophilic addition compared to a simple ketone. wikipedia.org
Nucleophilic Character : The nucleophilicity of the molecule arises from its enol or enolate form. makingmolecules.com Deprotonation of the α-carbon (the carbon between the carbonyl and nitro groups) creates a stabilized enolate anion. libretexts.org This enolate is a potent nucleophile, with the negative charge delocalized over the α-carbon and the oxygen atoms of the carbonyl and nitro groups. makingmolecules.com This allows the α-carbon to attack various electrophiles, forming new carbon-carbon bonds. nih.gov This dual reactivity is a hallmark of α-nitro ketone systems. nih.gov
Transformations of the Nitro Group: Mechanistic Aspects
The nitro group is a key functional moiety in this compound, participating in both reductive transformations and acting as a leaving group.
The reduction of nitro compounds is a well-established transformation in organic chemistry, capable of yielding a range of products depending on the reagents and reaction conditions. wikipedia.org The nitro group can undergo a six-electron reduction to form an amine, with nitroso and hydroxylamino species as intermediates. psu.edunih.gov
Common methods for the reduction of nitro groups include:
Catalytic Hydrogenation : This is a widely used method, often employing catalysts like Palladium on carbon (Pd/C) or Raney Nickel with hydrogen gas. wikipedia.orgcommonorganicchemistry.com It is effective for reducing both aliphatic and aromatic nitro groups to primary amines. commonorganicchemistry.com
Metal-Acid Systems : Combinations such as iron (Fe), zinc (Zn), or tin (Sn) in the presence of an acid (like HCl or acetic acid) are classic reagents for nitro group reduction. commonorganicchemistry.comscispace.com Tin(II) chloride (SnCl₂) is noted for its mildness and can be used in the presence of other reducible groups. wikipedia.orgyoutube.com
Metal Hydrides : While powerful reducing agents like Lithium aluminum hydride (LiAlH₄) can reduce aliphatic nitro compounds to amines, they tend to produce azo compounds from aromatic nitro compounds. commonorganicchemistry.comyoutube.com
The choice of reducing agent can be tailored for chemoselectivity, which is crucial for complex molecules with multiple reducible functional groups. scispace.com
| Reagent/Condition | Primary Product | Notes |
|---|---|---|
| H₂, Pd/C or Raney Nickel | Amine (R-NH₂) | General and efficient method for converting nitro groups to amines. commonorganicchemistry.com |
| Fe, Zn, or Sn in Acid (e.g., HCl) | Amine (R-NH₂) | Classic and effective method; Zn provides a mild option. commonorganicchemistry.comscispace.com |
| Tin(II) chloride (SnCl₂) | Amine (R-NH₂) | A mild reagent, useful when other sensitive functional groups are present. wikipedia.org |
| Diborane (B₂H₆) | Hydroxylamine (B1172632) (R-NHOH) | Specific for the partial reduction of aliphatic nitro compounds to hydroxylamines. wikipedia.org |
| Zinc dust and Ammonium Chloride | Hydroxylamine (R-NHOH) | An alternative method for the synthesis of hydroxylamines. wikipedia.org |
| Lithium aluminum hydride (LiAlH₄) | Amine (R-NH₂) | Reduces aliphatic nitro compounds to amines. commonorganicchemistry.com |
The nitro group can function as an effective leaving group in nucleophilic substitution reactions, particularly when attached to a carbon that is also bonded to other electron-withdrawing groups. mdpi.com In the structure of this compound, the α-carbon is flanked by a ketone and a carboxylic acid, in addition to the nitro group. This electronic arrangement significantly increases the electrophilicity of the α-carbon and stabilizes the transition state for nucleophilic attack. mdpi.com
The departure of the nitro group as a nitrite (B80452) ion (NO₂⁻) is facilitated by the ability of the remaining structure to stabilize the resulting negative charge or to form a more stable product. This reactivity is analogous to the behavior of α-haloketones in Sₙ2 reactions, where the carbonyl group enhances the reactivity of the adjacent carbon towards nucleophiles. youtube.comup.ac.za
Condensation Reactions and Derivative Formation
The nucleophilic character of the enolate form of this compound makes it a suitable partner in condensation reactions. A prime example is the Henry Reaction, or nitro-aldol reaction, where a nitroalkane adds to an aldehyde or ketone. makingmolecules.com In this context, the enolate of this compound can act as the nucleophile, attacking an external carbonyl compound to form a new carbon-carbon bond. This reaction is valuable for introducing nitrogen into a molecule. makingmolecules.com
Furthermore, the carboxylic acid functionality allows for the formation of a wide range of derivatives. Reactions with amines, in the presence of a coupling agent or after conversion to an acid chloride, would yield the corresponding amides. Esterification can be achieved by reacting the acid with an alcohol under acidic conditions. These transformations provide pathways to a diverse set of molecules built upon the this compound scaffold.
Cycloaddition Chemistry Involving Nitro-Keto Acid Substructures
Cycloaddition reactions are powerful tools for the construction of cyclic compounds. wikipedia.org The substructures within this compound, particularly in its enol form, present opportunities for participation in such reactions.
[4+2] Cycloadditions (Diels-Alder Reaction) : The Diels-Alder reaction involves a conjugated diene and a dienophile to form a six-membered ring. wikipedia.orgorganic-chemistry.org The enol form of this compound contains a carbon-carbon double bond that is activated by the electron-withdrawing nitro and carboxyl groups. This makes it a potentially reactive dienophile. organic-chemistry.org Nitroalkenes are known to participate in Diels-Alder reactions, and the highly functionalized double bond in the enol tautomer would be expected to show similar reactivity towards electron-rich dienes. nih.gov
[3+2] Cycloadditions (1,3-Dipolar Cycloadditions) : These reactions involve a 1,3-dipole reacting with a dipolarophile to form a five-membered ring. wikipedia.orgchemistrytalk.org The nitronate form of this compound, generated by deprotonation, can potentially act as a 1,3-dipole. mdpi.com This species possesses both nucleophilic and electrophilic sites, allowing it to react with alkenes or alkynes to construct five-membered heterocyclic rings. mdpi.com
Intramolecular Cyclization Dynamics and Products
The unique structural arrangement of this compound, featuring a β-keto acid moiety and an α-nitro group, paves the way for complex intramolecular reactions. The presence of acidic protons alpha to both the carbonyl and nitro groups, coupled with the nucleophilicity of the nitro group's oxygen atoms and the electrophilicity of the carbonyl carbon, creates a reactive environment ripe for cyclization.
Research into analogous systems, such as ethyl 2-nitro-3-oxobutanoate, suggests that these compounds are valuable synthons for the creation of heterocyclic structures, particularly isoxazoles, through intramolecular condensation pathways. In the case of this compound, a plausible intramolecular cyclization involves the nucleophilic attack of one of the oxygen atoms of the nitro group onto the electrophilic carbonyl carbon of the ketone. This process, facilitated by the molecule's conformational flexibility, would lead to the formation of a five-membered ring intermediate. Subsequent dehydration can yield a substituted isoxazolone derivative.
Another potential pathway involves the participation of the carboxylic acid group. Tautomerization of the nitro group to its aci-nitro form, a nitronic acid, introduces a new nucleophilic center. The hydroxyl group of the nitronic acid can then attack the ketone, leading to a heterocyclic system.
It is crucial to consider the competitive reaction of decarboxylation, a characteristic reaction of β-keto acids upon heating. masterorganicchemistry.comlibretexts.org The loss of carbon dioxide from this compound would yield 1-nitropropan-2-one, a simpler α-nitro ketone. The interplay between cyclization and decarboxylation is a key aspect of this system's reactivity, heavily influenced by reaction conditions such as temperature and the presence of catalysts.
While direct studies on the intramolecular cyclization products of this compound are not extensively documented in publicly available literature, the chemistry of related β-keto esters and nitroalkanes strongly supports the formation of heterocyclic structures. For instance, the reaction of β-keto esters with hydroxylamine hydrochloride is a well-established method for the synthesis of isoxazol-5(4H)-ones. niscpr.res.innih.govacgpubs.org This suggests that the internal nitro group in this compound can act as the nitrogen and one of the oxygen donors for the formation of a similar heterocyclic core.
Kinetic and Thermodynamic Aspects of Key Reactions
The chemical transformations of this compound are governed by the principles of chemical kinetics and thermodynamics, which determine the rate and feasibility of the competing reaction pathways, primarily intramolecular cyclization and decarboxylation.
Thermodynamic Considerations:
The thermodynamic stability of the reactants, intermediates, transition states, and products dictates the position of equilibrium for any given reaction. The intramolecular cyclization of this compound to form a five-membered heterocyclic ring, such as an isoxazolone derivative, is generally a thermodynamically favorable process due to the formation of a stable cyclic system. The release of a small molecule, such as water, during the cyclization-dehydration sequence further drives the equilibrium towards the product side.
Kinetic Factors:
The rates of the competing reactions are determined by their respective activation energies (Ea). The intramolecular nature of the cyclization reaction can be kinetically advantageous due to the proximity of the reacting functional groups, which increases the probability of effective collisions. The formation of a cyclic transition state is a key step in this process.
Conversely, the decarboxylation of β-keto acids is known to proceed through a cyclic six-membered transition state, which is also kinetically accessible, especially upon heating. masterorganicchemistry.comyoutube.com The rate of decarboxylation is significantly influenced by temperature.
Kinetic studies on Michael-type reactions involving β-nitrostyrenes have shown that the presence of a nitro group can influence the reaction mechanism and rates, sometimes leading to negative enthalpies of activation, suggesting the formation of a stable intermediate. nih.gov While not a direct analogue, this highlights the electronic influence of the nitro group on reaction kinetics.
Theoretical and Computational Chemistry of 2 Nitro 3 Oxobutanoic Acid
Quantum Chemical Characterization of Molecular Structure and Electronic Properties
Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule. These computational techniques can provide detailed insights into the three-dimensional arrangement of atoms and the distribution of electrons, which are key determinants of a substance's physical and chemical behavior.
Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the electronic structure of molecules. wikipedia.org By applying DFT, researchers can determine the most stable geometric arrangement of atoms in 2-nitro-3-oxobutanoic acid, known as its ground state geometry. This involves calculating the molecule's potential energy as a function of its atomic coordinates and finding the structure that corresponds to the minimum energy. Such calculations would yield precise bond lengths, bond angles, and dihedral angles. Furthermore, DFT can be used to calculate the molecule's total electronic energy and other thermodynamic properties, providing a quantitative measure of its stability. researchgate.net
A hypothetical data table for the optimized ground state geometry of this compound, as would be generated by a DFT calculation, is presented below.
| Parameter | Value |
| Bond Length (C2-N) | Data not available |
| Bond Length (C3=O) | Data not available |
| Bond Angle (O-N-O) | Data not available |
| Dihedral Angle (H-C2-C3-O) | Data not available |
| Total Electronic Energy | Data not available |
A significant advantage of DFT is its ability to predict various spectroscopic parameters. als-journal.com By calculating the second derivatives of the energy with respect to atomic displacements, the vibrational frequencies of the molecule can be determined. These theoretical frequencies correspond to the peaks observed in infrared (IR) and Raman spectra, aiding in the experimental characterization of the compound. nih.gov
Similarly, DFT calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts. rsc.org By computing the magnetic shielding tensors for each nucleus in the presence of an external magnetic field, the chemical shifts for atoms such as ¹H, ¹³C, ¹⁴N, and ¹⁷O in this compound can be estimated. Comparing these predicted values with experimental NMR data is a crucial step in structure verification.
A prospective table of predicted spectroscopic data for this compound is shown below.
| Spectroscopic Parameter | Predicted Value |
| C=O Stretch (IR) | Data not available |
| N-O Symmetric Stretch (IR) | Data not available |
| ¹³C Chemical Shift (C2) | Data not available |
| ¹H Chemical Shift (C2-H) | Data not available |
Computational Elucidation of Reaction Mechanisms and Transition States
Computational chemistry provides invaluable tools for investigating the pathways of chemical reactions, offering insights that are often difficult to obtain through experiments alone. nih.gov
By mapping the potential energy surface, computational chemists can trace the energetic profile of a reaction from reactants to products. smu.edu This involves identifying stationary points, including minima (reactants, intermediates, and products) and saddle points (transition states). fossee.in For reactions involving this compound, this would allow for the determination of the activation energy—the energy barrier that must be overcome for the reaction to proceed. chemrxiv.org This information is critical for understanding reaction kinetics.
In reactions where multiple products can be formed, computational methods can predict the regioselectivity (which position on a molecule reacts) and stereoselectivity (which stereoisomer is formed). By comparing the activation energies of the different possible reaction pathways, the most favorable pathway, and therefore the major product, can be identified. For a molecule like this compound with multiple functional groups, such predictions would be essential for understanding its reactivity in various chemical transformations.
Conceptual Density Functional Theory (CDFT) for Reactivity Analysis
Conceptual Density Functional Theory (CDFT) provides a framework for quantifying and understanding chemical reactivity based on fundamental electronic properties. mdpi.comnih.gov It defines a set of reactivity indices that can predict how a molecule will behave in a chemical reaction. semanticscholar.orgresearchgate.net
Key CDFT descriptors include:
Electronegativity (χ): A measure of a molecule's ability to attract electrons.
Chemical Hardness (η): A measure of a molecule's resistance to changes in its electron distribution.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. semanticscholar.org
Fukui Functions (f(r)): Indicate the most likely sites for nucleophilic and electrophilic attack within a molecule. uns.ac.rs
By calculating these indices for this compound, researchers could predict its behavior as an electrophile or nucleophile and identify the most reactive sites within the molecule. This information would be invaluable for designing new synthetic routes and understanding its potential role in chemical and biological processes.
A hypothetical table of CDFT reactivity indices for this compound is provided below.
| Reactivity Index | Predicted Value |
| Electronegativity (χ) | Data not available |
| Chemical Hardness (η) | Data not available |
| Electrophilicity Index (ω) | Data not available |
Fukui Functions and Electrophilic/Nucleophilic Sites
Conceptual Density Functional Theory (DFT) provides a powerful framework for analyzing and predicting chemical reactivity. Within this framework, Fukui functions are crucial descriptors that identify the most reactive sites within a molecule for nucleophilic and electrophilic attacks. researchgate.net A nucleophile, a reactant that provides a pair of electrons to form a new covalent bond, will preferentially attack a site on a molecule that is susceptible to receiving electrons. masterorganicchemistry.com Conversely, an electrophile, which accepts a pair of electrons, will target electron-rich sites. masterorganicchemistry.com
The Fukui function, denoted as f(r), quantifies the change in electron density at a specific point in the molecule as the total number of electrons changes. There are two primary types of Fukui functions relevant to predicting reactivity:
f+(r): This function corresponds to the addition of an electron and identifies sites susceptible to nucleophilic attack . A higher value of f+(r) at a particular atom indicates a greater reactivity towards nucleophiles.
f-(r): This function relates to the removal of an electron and pinpoints sites prone to electrophilic attack . A larger f-(r) value suggests a higher susceptibility to electrophiles.
A detailed computational analysis would involve calculating the condensed Fukui functions for each atom in this compound. These values, typically presented in a tabular format, would offer a quantitative measure of the reactivity of each atomic site.
Table 1: Hypothetical Condensed Fukui Functions for this compound
| Atom | f+(r) (Nucleophilic Attack) | f-(r) (Electrophilic Attack) |
|---|---|---|
| C(1) | Data not available | Data not available |
| C(2) | Data not available | Data not available |
| C(3) | Data not available | Data not available |
| C(4) | Data not available | Data not available |
| N | Data not available | Data not available |
| O(1) | Data not available | Data not available |
| O(2) | Data not available | Data not available |
| O(3) | Data not available | Data not available |
| O(4) | Data not available | Data not available |
| O(5) | Data not available | Data not available |
| H(1) | Data not available | Data not available |
| H(2) | Data not available | Data not available |
| H(3) | Data not available | Data not available |
| H(4) | Data not available | Data not available |
| H(5) | Data not available | Data not available |
(Note: This table is for illustrative purposes only. Specific values require dedicated quantum chemical calculations.)
Local Ionization Energies for Reactive Site Identification
Another valuable computational tool for predicting chemical reactivity is the analysis of local ionization energies. The average local ionization energy, calculated on the molecular surface, provides a robust indicator of the sites most susceptible to electrophilic attack. grafiati.com A lower local ionization energy at a specific point on the molecular surface signifies that less energy is required to remove an electron from that region, making it more susceptible to attack by electrophiles. grafiati.com
This method offers a complementary perspective to Fukui functions for identifying reactive sites. By mapping the local ionization energy across the electron density surface of this compound, regions of high reactivity can be visually and quantitatively identified. It is anticipated that the regions with lower ionization energies would be associated with the lone pairs of the oxygen atoms, making them the primary sites for electrophilic interaction.
As with Fukui functions, specific computational studies presenting local ionization energy maps or data for this compound are not prevalent in the existing literature. However, the application of this theoretical tool would provide a more nuanced understanding of its reactivity, particularly in the context of electrophilic aromatic substitution if the molecule were to be functionalized with an aromatic moiety.
Solvent Effects and Catalysis in Computational Models
The chemical behavior of a molecule can be significantly influenced by its environment, particularly the solvent in which a reaction is conducted. Computational models are indispensable for dissecting the intricate role of solvents in chemical reactions. These models can range from implicit solvent models, which represent the solvent as a continuous medium, to explicit solvent models, where individual solvent molecules are included in the calculation. nih.govrsc.org
Explicit solvent models, while computationally more intensive, can capture specific solute-solvent interactions, such as hydrogen bonding, which can be critical in determining reaction pathways and transition state energies. rsc.org For a molecule like this compound, which has multiple hydrogen bond donors and acceptors, specific interactions with protic solvents like water would be particularly significant.
While general methodologies for computational studies of solvent effects and catalysis are well-established, specific applications of these models to this compound are not extensively documented in the scientific literature. Future computational investigations in these areas could provide a deeper understanding of the reactivity of this compound in various chemical environments and its potential for catalytic transformations.
Advanced Analytical Methodologies for Nitro Oxobutanoic Acid Research
Chromatographic Separation Techniques for Purity and Isomer Analysis
Chromatography is the cornerstone of analyzing 2-Nitro-3-oxobutanoic acid, allowing for its separation from reactants, byproducts, and isomers. The choice between liquid and gas chromatography hinges on the compound's inherent properties and the specific analytical goals.
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Systems
High-Performance Liquid Chromatography (HPLC) is a preferred method for the analysis of polar, non-volatile compounds like this compound. nih.gov Its versatility is enhanced by the variety of available stationary phases and detection systems. A common approach involves reversed-phase (RP) HPLC, which separates compounds based on hydrophobicity. For a polar analyte like this compound, a C18 column is a standard choice. epa.gov
Given that the carboxyl group is not a strong chromophore, standard UV-Vis detectors may offer limited sensitivity, often requiring detection at low wavelengths (around 210 nm) where many organic molecules absorb. cnrs.fr More advanced detectors can significantly improve selectivity and sensitivity:
Diode Array Detector (DAD): Provides spectral information across a range of wavelengths, aiding in peak purity assessment and compound identification.
Electrochemical Detection (ED): Can offer high sensitivity for electroactive compounds. Photo-assisted electrochemical detection (PAED) has been shown to be particularly sensitive for other organic nitro compounds.
Mass Spectrometry (MS): When coupled with HPLC (LC-MS), it provides the highest degree of sensitivity and specificity, making it the gold standard for complex mixture analysis and trace-level quantification. nih.gov Soft ionization techniques like electrospray ionization (ESI) are ideal for polar molecules like this compound. nih.gov
Table 1: Illustrative HPLC Parameters for this compound Analysis
| Parameter | Condition | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Standard for reversed-phase separation of polar to moderately nonpolar analytes. |
| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% Formic Acid | Formic acid aids in protonating the carboxylic acid, improving peak shape and ionization for MS detection. |
| Flow Rate | 1.0 mL/min | A typical analytical flow rate providing good separation efficiency. |
| Detector | ESI-MS/MS | Offers superior sensitivity and structural confirmation compared to UV detection. |
| Injection Volume | 5-10 µL | Standard volume for analytical HPLC. |
Gas Chromatography (GC) for Volatile Derivatives
Gas chromatography (GC) is a high-resolution separation technique best suited for volatile and thermally stable compounds. gcms.cz Direct analysis of this compound by GC is not feasible due to its low volatility and the presence of a polar carboxylic acid group, which can lead to poor peak shape and adsorption within the GC system. gcms.cz
To overcome this limitation, chemical derivatization is required. This process converts the polar functional groups into less polar, more volatile ones. gcms.cz A common and effective strategy for carboxylic acids is silylation , where an active hydrogen is replaced by a trimethylsilyl (B98337) (TMS) group. gcms.cz
The derivatization process for this compound would involve:
Reaction with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
This reaction converts the carboxylic acid group (-COOH) into a trimethylsilyl ester (-COOSi(CH₃)₃).
The resulting TMS derivative is significantly more volatile and thermally stable, making it amenable to GC analysis.
The derivatized sample can then be separated on a low-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane stationary phase) and detected, most powerfully, by mass spectrometry (GC-MS). uah.edu
Mass Spectrometry for Structural Elucidation and Quantification
Mass spectrometry (MS) is an indispensable tool in the analysis of this compound, providing precise information on its mass, elemental composition, and structure.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or five decimal places). This precision allows for the determination of a compound's elemental formula.
For this compound (C₄H₅NO₅), the theoretical monoisotopic mass can be calculated with high precision. nih.gov An HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap mass analyzer, can experimentally measure this mass. nationalmaglab.org If the measured mass matches the theoretical mass within a narrow tolerance (e.g., <5 ppm), it provides strong evidence for the assigned elemental formula, C₄H₅NO₅, and helps to distinguish it from other potential compounds with the same nominal mass. nih.govnih.gov
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem Mass Spectrometry (MS/MS) is a powerful technique used to determine the structure of a molecule. nationalmaglab.orgwikipedia.org In an MS/MS experiment, ions of a specific m/z (the precursor ion) are selected and then fragmented by collision-induced dissociation (CID). nih.govwikipedia.org The resulting fragment ions (product ions) are then analyzed, providing a "fingerprint" that is characteristic of the precursor ion's structure. nationalmaglab.org
For this compound, analysis would typically be performed in negative ion mode, forming the deprotonated molecule [M-H]⁻ at m/z 146.01. Based on studies of similar nitroalkanoic acids, the fragmentation of this precursor ion is expected to proceed through characteristic neutral losses. nih.govnih.govresearchgate.net
Key fragmentation pathways include:
Loss of Nitrous Acid (HNO₂): A primary fragmentation for nitroalkanes, resulting in a significant product ion. nih.govnih.gov
Loss of Carbon Dioxide (CO₂): Decarboxylation is a common fragmentation pathway for carboxylic acids.
Loss of the Nitro Group (NO₂): Can occur as a radical loss or as the nitrite (B80452) anion. nih.govnih.gov
Table 2: Predicted MS/MS Fragmentation of this compound [M-H]⁻
| Precursor Ion (m/z) | Neutral Loss | Mass of Loss (Da) | Predicted Product Ion (m/z) |
| 146.01 | HNO₂ | 47.01 | 99.00 |
| 146.01 | CO₂ | 44.00 | 102.01 |
| 146.01 | NO₂ | 46.01 | 100.00 |
| 99.00 | CO | 28.00 | 71.00 |
This fragmentation data is crucial for confirming the identity of this compound in a sample and for distinguishing it from structural isomers.
Derivatization Strategies for Enhanced MS Response
While ESI-MS can often analyze carboxylic acids directly, derivatization can sometimes be employed to improve analytical performance. nih.govresearchgate.net The goals of derivatization for MS are often different from those for GC and may include:
Improving Ionization Efficiency: Converting the carboxylic acid to a derivative that ionizes more readily can significantly boost the signal intensity and improve detection limits. researchgate.net
Shifting to Positive Ion Mode: Carboxylic acids are typically analyzed in negative ion mode, which can sometimes have higher background noise. Derivatization can introduce a permanently charged group or a group that is easily protonated, allowing for more robust analysis in positive ion mode. nih.govsemanticscholar.org
Controlling Fragmentation: Introducing a specific chemical group can direct the fragmentation in MS/MS experiments, leading to more predictable and structurally informative product ions. nih.gov
Spectroscopic Characterization Techniques
Spectroscopic techniques are indispensable for the structural characterization of "this compound," offering insights into its molecular framework and the constituent functional groups.
Fourier Transform Infrared (FT-IR) and Raman Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FT-IR) and Raman spectroscopy are powerful non-destructive techniques for identifying the functional groups present in "this compound." While FT-IR measures the absorption of infrared radiation by the molecule, Raman spectroscopy involves the inelastic scattering of monochromatic light. Together, they provide complementary information on the vibrational modes of the molecule.
The FT-IR spectrum of "this compound" is expected to exhibit characteristic absorption bands corresponding to its primary functional groups. The nitro group (-NO2) typically displays strong asymmetric and symmetric stretching vibrations. For nitroalkanes, these bands are generally observed in the regions of 1550-1500 cm-1 and 1380-1340 cm-1, respectively. The carboxylic acid moiety (-COOH) is characterized by a very broad O-H stretching band due to strong hydrogen bonding, which can span from 3300 to 2500 cm-1. A sharp and intense carbonyl (C=O) stretching vibration from the carboxylic acid is expected around 1760 cm-1 for a monomeric form, but more typically around 1725-1700 cm-1 for the hydrogen-bonded dimer. The ketone carbonyl (C=O) stretch is anticipated to appear in a similar region, around 1715 cm-1. Furthermore, the C-O stretching and O-H bending vibrations of the carboxylic acid group would likely be observed in the 1320-1210 cm-1 and 1440-1395 cm-1 regions, respectively.
Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary data. The symmetric stretching of the nitro group, which can be weak in the IR spectrum, often produces a strong band in the Raman spectrum. The C=O stretching vibrations of both the ketone and carboxylic acid functionalities are also expected to be Raman active. The C-C skeletal vibrations will also be observable in the Raman spectrum, providing information about the carbon backbone of the molecule.
Table 1: Predicted FT-IR and Raman Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted FT-IR Wavenumber (cm⁻¹) | Predicted Raman Shift (cm⁻¹) |
| Carboxylic Acid | O-H stretch (H-bonded) | 3300 - 2500 (very broad) | Weak |
| Methyl | C-H stretch | 2960 - 2850 | 2960 - 2850 |
| Carboxylic Acid | C=O stretch | 1725 - 1700 | 1725 - 1700 |
| Ketone | C=O stretch | ~1715 | ~1715 |
| Nitro | N-O asymmetric stretch | 1550 - 1500 | Weak |
| Carboxylic Acid | O-H bend | 1440 - 1395 | Moderate |
| Nitro | N-O symmetric stretch | 1380 - 1340 | Strong |
| Carboxylic Acid | C-O stretch | 1320 - 1210 | Moderate |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the complete structural elucidation of "this compound" in solution. Both 1H and 13C NMR provide detailed information about the carbon-hydrogen framework and the chemical environment of each atom.
1H NMR Spectroscopy: The proton NMR spectrum of "this compound" is predicted to show three distinct signals. The carboxylic acid proton (-COOH) is expected to be a broad singlet appearing far downfield, typically in the range of 10-13 ppm, due to deshielding and hydrogen bonding. The methine proton (-CH) at the C2 position, being adjacent to both the electron-withdrawing nitro group and the carbonyl group of the carboxylic acid, would be significantly deshielded and is predicted to appear as a quartet in the region of 4.5-5.5 ppm, split by the three protons of the methyl group. The methyl protons (-CH3) at the C4 position, adjacent to the ketone carbonyl group, would appear as a doublet in the upfield region, likely around 2.2-2.5 ppm, split by the single methine proton at C2.
13C NMR Spectroscopy: The proton-decoupled 13C NMR spectrum is expected to display four signals, corresponding to the four unique carbon atoms in the molecule. The carboxylic acid carbonyl carbon (-COOH) would be the most downfield signal, typically in the range of 170-185 ppm. The ketone carbonyl carbon (C=O) is also expected to be significantly downfield, in the region of 190-205 ppm. The methine carbon (-CHNO2) at C2, directly attached to the electronegative nitro group, would be deshielded and is predicted to appear around 80-90 ppm. Finally, the methyl carbon (-CH3) at C4 would be the most upfield signal, likely in the 20-30 ppm range.
Table 2: Predicted 1H and 13C NMR Chemical Shifts for this compound
| Atom | Multiplicity | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |
| -COOH | Broad Singlet | 10.0 - 13.0 | 170 - 185 |
| -CH(NO₂) | Quartet | 4.5 - 5.5 | 80 - 90 |
| -C(O)CH₃ | - | - | 190 - 205 |
| -CH₃ | Doublet | 2.2 - 2.5 | 20 - 30 |
Advanced hyphenated techniques for complex mixture analysis
The analysis of "this compound" in complex matrices, such as biological fluids or environmental samples, necessitates the use of hyphenated analytical techniques. These methods couple a separation technique with a detection technique, providing both separation of the analyte from interfering components and its subsequent identification and quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective technique well-suited for the analysis of non-volatile and thermally labile compounds like keto acids. jst.go.jpregionh.dkresearchgate.netnih.govnih.govcreative-proteomics.com In this method, the sample is first separated by liquid chromatography, and the eluting components are then introduced into a tandem mass spectrometer. The precursor ion corresponding to "this compound" can be selected and fragmented to produce characteristic product ions. This multiple reaction monitoring (MRM) approach provides excellent selectivity and allows for accurate quantification even at very low concentrations. researchgate.net Given the polar nature of the analyte, reversed-phase or hydrophilic interaction liquid chromatography (HILIC) could be employed for separation.
Gas Chromatography-Mass Spectrometry (GC-MS): For the analysis of volatile and thermally stable nitro compounds, GC-MS is a powerful technique. researchgate.netgcms.czyoutube.comlibretexts.org "this compound" itself is not sufficiently volatile for direct GC analysis due to the carboxylic acid group. However, derivatization to a more volatile ester form, for example, by reaction with a silylating agent or an alcohol in the presence of an acid catalyst, would make it amenable to GC-MS analysis. The gas chromatograph would separate the derivatized analyte from other volatile components in the mixture, and the mass spectrometer would provide a mass spectrum for identification based on its fragmentation pattern.
Capillary Electrophoresis-Mass Spectrometry (CE-MS): Capillary electrophoresis offers high-efficiency separations of charged species, making it an excellent technique for the analysis of organic acids. chromatographyonline.comnih.govresearchgate.net Coupling CE with MS provides a powerful tool for the analysis of "this compound" in complex aqueous samples. chromatographyonline.comnih.gov The separation is based on the differential migration of ions in an electric field, and the mass spectrometer provides sensitive and selective detection. This technique is particularly advantageous for small sample volumes and can provide rapid analysis times.
Table 3: Comparison of Advanced Hyphenated Techniques for the Analysis of this compound
| Technique | Principle | Sample Requirements | Advantages | Limitations |
| LC-MS/MS | Separation by liquid chromatography, detection by tandem mass spectrometry. jst.go.jpregionh.dkresearchgate.netnih.govnih.govcreative-proteomics.com | Soluble in a suitable solvent. jst.go.jpregionh.dkresearchgate.netnih.govnih.govcreative-proteomics.com | High sensitivity and selectivity, suitable for non-volatile and thermally labile compounds. jst.go.jpregionh.dkresearchgate.netnih.govnih.govcreative-proteomics.com | Can be affected by matrix effects. |
| GC-MS | Separation by gas chromatography, detection by mass spectrometry. researchgate.netgcms.czyoutube.comlibretexts.org | Volatile and thermally stable, or can be derivatized to be so. researchgate.netgcms.czyoutube.comlibretexts.org | Excellent separation efficiency for volatile compounds, provides structural information from mass spectra. researchgate.netgcms.czyoutube.comlibretexts.org | Requires derivatization for non-volatile compounds, not suitable for thermally labile molecules. |
| CE-MS | Separation by capillary electrophoresis, detection by mass spectrometry. chromatographyonline.comnih.govresearchgate.net | Soluble in an aqueous buffer, charged molecule. chromatographyonline.comnih.govresearchgate.net | High separation efficiency, small sample volume requirements, rapid analysis. chromatographyonline.comnih.govresearchgate.net | Lower concentration sensitivity compared to LC-MS for some applications. |
Applications and Role in Specialized Organic Synthesis
Versatile Building Block in Complex Molecule Construction
Nitro compounds like 2-Nitro-3-oxobutanoic acid are highly valued as intermediates in the synthesis of complex organic molecules, particularly those relevant to pharmaceuticals. nih.govfrontiersin.org The diverse reactivity of the nitro group allows it to participate in a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions. frontiersin.org Furthermore, the nitro group is readily transformable into other functional groups, such as amines, which are crucial for the synthesis of bioactive compounds. researchgate.net This versatility makes nitroalkanes and their derivatives indispensable building blocks for creating stereochemically complex and pharmaceutically relevant molecular frameworks. nih.govfrontiersin.org The presence of both a β-keto and a carboxylic acid group alongside the nitro function in this compound provides multiple reactive sites, enabling its use in intricate synthetic pathways designed to build complex target molecules.
Precursor for Advanced Nitrogen-Containing Heterocyclic Scaffolds
Nitrogen-containing heterocycles are fundamental structural motifs found in a vast array of natural products, pharmaceuticals, and agrochemicals. frontiersin.org The strategic placement of functional groups in this compound makes it a suitable precursor for constructing these important chemical scaffolds.
The synthesis of pyrroles and indoles, core structures in many bioactive compounds, can be achieved using nitro-containing precursors. researchgate.netnih.gov Nitroolefins, which can be derived from nitroalkanes, are effective starting materials for synthesizing pyrrole (B145914) derivatives through reactions like the Grob-Camenisch reaction. researchgate.net In this type of synthesis, the nitro group plays a critical role in the initial Michael addition and subsequent cyclization and elimination steps that form the pyrrole ring. researchgate.net
Similarly, 2- and 3-nitroindoles are key intermediates for building more complex indole-based structures, such as pyrrolo[2,3-b]indoles. nih.govresearchgate.net Synthetic routes to nitroindoles often involve the nitration of an indole (B1671886) ring system. nih.govresearchgate.net A molecule like this compound, with its inherent functionalities, could theoretically be used in constructing substituted indole rings through intramolecular cyclization strategies after appropriate modification.
The construction of polycyclic aromatic nitrogen heterocycles, such as quinolines and acridines, often involves the condensation of multiple components. researchgate.net The development of sustainable methods for synthesizing these complex ring systems is an active area of research. researchgate.net The reactivity of this compound allows it to act as a potential component in multicomponent reactions, where its keto-acid and nitro functionalities can be sequentially or concertedly engaged to form fused heterocyclic systems. For example, its structure could be incorporated into synthetic pathways that build complex N-heterocycles through catalytic condensation reactions. researchgate.net
Intermediate in the Synthesis of Specific Bioactive Scaffolds (structural, non-clinical)
The term "bioactive scaffold" refers to a core molecular structure that can be systematically modified to create a range of compounds with potential biological activity. nih.govnih.gov this compound serves as an intermediate in the laboratory-scale synthesis of several such scaffolds. nih.gov
Dihydropyridines, particularly 1,4-dihydropyridines, are a well-known class of heterocyclic compounds with significant applications in medicinal chemistry. jsynthchem.com The most common method for their synthesis is the Hantzsch reaction, a multicomponent reaction that typically involves an aldehyde, ammonia (B1221849), and two equivalents of a β-ketoester. jsynthchem.comeurekaselect.com The structural features of this compound, specifically its β-keto acid moiety, make it a suitable substrate for Hantzsch-type syntheses. Its participation would lead to the formation of highly functionalized dihydropyridine (B1217469) rings bearing a nitro group, which offers a handle for further chemical transformations.
Table 1: Key Reactions for Heterocycle Synthesis
| Reaction Name | Heterocycle Formed | Key Precursor Type | Role of this compound |
| Hantzsch Reaction | 1,4-Dihydropyridine | β-Ketoester / β-Keto acid | Serves as the β-dicarbonyl component |
| Grob-Camenisch Type | Pyrrole | Nitroalkene + 1,3-Dicarbonyl | Derivative can act as nitroalkane precursor |
Cephalosporins are a major class of β-lactam antibiotics characterized by a 7-aminocephalosporanic acid (7-ACA) nucleus. jetir.org The total synthesis of the cephalosporin (B10832234) core is a complex undertaking that involves the precise construction of the fused β-lactam and dihydrothiazine rings. jetir.org Classic syntheses, such as the one developed by Woodward, begin with chiral precursors like L-cysteine to establish the correct stereochemistry. jetir.org While not a direct precursor in established large-scale syntheses, a highly functionalized small molecule like this compound could theoretically serve as a building block for fragments of the cephalosporin skeleton in exploratory synthetic routes. For instance, its carbon backbone and reactive functional groups could be chemically manipulated to form intermediates that are later incorporated into the final ring system.
Application in Stereoselective Synthetic Pathways
This compound and its ester derivatives are valuable synthons in stereoselective synthesis due to the presence of multiple functional groups that can influence the stereochemical outcome of a reaction. The molecule contains a chiral center at the C2 position, which is activated by both a nitro group and a ketone group. This dual activation makes the α-proton highly acidic, facilitating its removal to form a stabilized enolate or nitronate intermediate under mild basic conditions. This intermediate is central to its application in asymmetric reactions.
The primary role of this compound in stereoselective pathways is as a nucleophile in carbon-carbon bond-forming reactions, such as Michael additions and aldol-type reactions. nih.govnih.gov The presence of the nitro and keto groups provides two handles for coordination with a chiral catalyst, which is essential for achieving high levels of stereocontrol.
Michael Addition Reactions: In asymmetric Michael additions, the enolate of a this compound derivative adds to an α,β-unsaturated compound (e.g., nitroolefins, unsaturated esters). Chiral catalysts, such as bifunctional thioureas, squaramides, or metal complexes, are employed to control the facial selectivity of the attack. youtube.com The catalyst typically interacts with both the nucleophile and the electrophile, organizing the transition state to favor the formation of one specific stereoisomer. The resulting adducts, rich in functional groups, are versatile intermediates for the synthesis of complex molecules like γ-amino acids and substituted lactams. nih.gov
Aldol and Henry-type Reactions: The nucleophilic character of the nitronate intermediate allows it to participate in additions to carbonyl compounds. When reacting with aldehydes or ketones, this constitutes a nitro-aldol (Henry) reaction. The use of chiral catalysts can direct the formation of specific diastereomers and enantiomers of the resulting β-nitro alcohols. These products can be further transformed; for instance, stereoselective reduction of the keto group, followed by reduction of the nitro group and cyclization, provides access to chiral amino alcohols and heterocyclic structures. rsc.org
The strategic placement of the functional groups in this compound allows for sequential and catalyst-controlled transformations, making it a powerful building block for constructing stereochemically complex targets.
| Reaction Type | Role of this compound derivative | Typical Electrophile | Common Chiral Catalysts | Stereochemical Outcome |
|---|---|---|---|---|
| Asymmetric Michael Addition | Pronucleophile | Nitroolefins, α,β-Unsaturated Esters | Bifunctional Thiourea/Squaramide, Metal-diamine complexes | High diastereo- and enantioselectivity |
| Asymmetric Henry (Nitro-aldol) Reaction | Nitronate Nucleophile | Aldehydes, Ketones | Chiral Metal Catalysts (e.g., Cu, Zn), Phase-Transfer Catalysts | Control over syn/anti diastereomers and enantiomers |
| Ketoreductase-mediated Reduction | Substrate | N/A (Reduction of keto group) | Ketoreductase (KRED) Enzymes | Access to specific enantiomers of β-nitro alcohols |
Design and Synthesis of Functionalized Derivatives for Material Science Exploration
The unique trifunctional nature of this compound—possessing a carboxylic acid, a ketone, and a nitro group—makes it an intriguing platform for the design of novel functionalized derivatives for material science. Each functional group offers a distinct reaction site for chemical modification, enabling the synthesis of monomers, cross-linking agents, and precursors for energetic materials or functional polymers.
Polymer and Monomer Synthesis: The carboxylic acid moiety is a prime site for derivatization into monomers suitable for polymerization.
Esterification/Amidation: The acid can be converted into esters or amides by reacting it with alcohols or amines that contain a polymerizable group (e.g., a vinyl or acrylate (B77674) group). For example, reaction with 2-hydroxyethyl methacrylate (B99206) (HEMA) would yield a monomer containing the β-keto nitro functionality, which could be polymerized via free-radical polymerization. The resulting polymer would have pendant keto and nitro groups available for post-polymerization modification or for tuning material properties like hydrophilicity and thermal stability. nih.gov
Polyamide/Polyester Formation: The nitro group can be reduced to an amine, transforming the molecule into an α-amino-β-keto acid derivative. This bifunctional molecule could then serve as a monomer in step-growth polymerization to form polyamides or, after reduction of the ketone, polyesters with unique functionalities integrated into the polymer backbone.
Synthesis of Functional Dyes and Heterocycles: The β-dicarbonyl-like reactivity of the molecule is ideal for synthesizing heterocyclic compounds, which are often the core of functional dyes, organic semiconductors, and photoluminescent materials.
Condensation Reactions: The activated methylene (B1212753) group between the keto and carboxylate groups can react with various reagents. For instance, condensation with hydrazines can lead to the formation of pyrazole (B372694) derivatives. These heterocyclic systems are known for their applications as optical brightening agents and dyes. The presence of the nitro group, a strong electron-withdrawing group, can significantly influence the electronic properties and absorption spectra of these chromophores.
Precursors for Energetic Materials: Nitroalkanes are fundamental building blocks for high-energy materials due to their high nitrogen and oxygen content and positive heat of formation. frontiersin.org
Nitration and Functionalization: While this compound itself is not a primary explosive, it can serve as a scaffold for creating more complex energetic materials. Further nitration or conversion of the carboxylic acid to other energetic functional groups (e.g., azide, tetrazole) could yield derivatives with a high energy density. The molecule's structure allows for the introduction of multiple energetic functionalities onto a small carbon backbone.
| Targeted Functional Group | Derivatization Strategy | Potential Derivative | Material Science Application |
|---|---|---|---|
| Carboxylic Acid | Esterification with functional alcohol (e.g., HEMA) | Polymerizable Acrylate Monomer | Precursor for functional polymers with pendant reactive groups. |
| Keto Group | Condensation with hydrazine (B178648) derivatives | Nitro-substituted Pyrazole | Synthesis of functional dyes, chromophores, or ligands. |
| Nitro Group | Reduction to an amine | α-Amino-β-keto acid | Monomer for specialty polyamides; chiral building block. |
| Entire Molecule | Conversion to energetic salts or further nitration | Polynitro compounds or energetic salts | Precursor for high-density energetic materials. |
Non Clinical Biochemical and Biocatalytic Investigations of Analogous α Keto Acids
Metabolic Pathways Involving Related α-Keto Acids in Model Organisms
Alpha-keto acids are central to the intermediary metabolism of virtually all organisms. They primarily serve as the deaminated carbon skeletons of amino acids, linking amino acid metabolism with carbohydrate metabolism through the citric acid cycle (TCA cycle). wikipedia.orgwikipedia.org The metabolic fate of these molecules is crucial for energy production, biosynthesis, and nitrogen balance. wikipedia.orgcreative-proteomics.com
In model organisms, the catabolism of many amino acids proceeds through their conversion to a corresponding α-keto acid via transamination, a reaction where the amino group is transferred to an acceptor molecule, typically α-ketoglutarate, forming glutamate (B1630785). wikipedia.org For instance, the oxidative deamination of glutamate, catalyzed by glutamate dehydrogenase (GDH), directly yields α-ketoglutarate, a key intermediate in the TCA cycle. creative-proteomics.com
The branched-chain amino acids (BCAAs)—valine, leucine (B10760876), and isoleucine—are catabolized in a similar fashion. They are first transaminated by branched-chain aminotransferases (BCATs) to form their respective branched-chain α-keto acids (BCKAs). creative-proteomics.comnih.gov These BCKAs are then oxidatively decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKD) complex, a crucial regulatory step in BCAA catabolism. nih.govnih.gov Studies in the plant model organism Arabidopsis have identified the acyltransferases of the BCKD complex in mitochondria, confirming the mitochondrial localization of this catabolic pathway. nih.gov
The following table summarizes key α-keto acids and their roles in central metabolic pathways.
| α-Keto Acid | Corresponding Amino Acid(s) | Key Metabolic Pathway | Function |
| α-Ketoglutarate | Glutamate, Glutamine, Proline, Arginine | Citric Acid Cycle (TCA) | Links amino acid catabolism to energy production; Nitrogen carrier. wikipedia.orgcreative-proteomics.com |
| Pyruvate | Alanine | Glycolysis / Gluconeogenesis | End product of glycolysis; Precursor for acetyl-CoA. wikipedia.org |
| Oxaloacetate | Aspartate, Asparagine | Citric Acid Cycle (TCA) | Intermediate in TCA cycle; Precursor for gluconeogenesis. wikipedia.org |
| α-Ketoisovalerate | Valine | BCAA Catabolism | Intermediate in the breakdown of valine for energy. nih.gov |
| α-Keto-β-methylvalerate | Isoleucine | BCAA Catabolism | Intermediate in the breakdown of isoleucine. nih.gov |
| α-Ketoisocaproate | Leucine | BCAA Catabolism | Intermediate in the breakdown of leucine. nih.gov |
Enzymatic Transformations of Keto Acids and Biocatalytic Potential
The reactivity of the keto and carboxyl groups makes α-keto acids valuable substrates for biocatalysis, enabling the synthesis of a wide range of valuable chemicals, including enantiopure compounds. researchgate.net Enzymes offer high selectivity and efficiency under mild reaction conditions, making them attractive catalysts for industrial applications. researchgate.net
Oxidoreductases are a class of enzymes that catalyze oxidation-reduction reactions. Various dehydrogenases and oxidases act on α-keto acid substrates, facilitating conversions that are synthetically useful. For example, the branched-chain α-keto acid dehydrogenase complex is a multienzyme complex that catalyzes the oxidative decarboxylation of BCKAs, a rate-limiting step in BCAA metabolism. nih.gov
Biocatalytic cascades have been developed to transform fatty acids into α-ketoacids. One such system employs a P450 monooxygenase, which regioselectively hydroxylates the fatty acid at the α-position, followed by an α-hydroxyacid oxidase that performs an enantioselective oxidation to yield the final α-ketoacid. nih.gov This cascade is particularly efficient as it internally recycles hydrogen peroxide, minimizing the degradation of the keto acid product. nih.gov Alcohol dehydrogenases (ADHs) also exhibit a broad substrate range and can catalyze the conversion of various ketone substrates, including some α-keto acids, to their corresponding chiral alcohol products with high stereoselectivity. mdpi.com
| Enzyme Class | Example Enzyme(s) | Substrate Type | Product Type |
| Dehydrogenase | Branched-chain α-keto acid dehydrogenase (BCKD) complex | Branched-chain α-keto acids | Acyl-CoA derivatives |
| Monooxygenase | P450 from Clostridium acetobutylicum | Fatty Acids | α-Hydroxy acids |
| Oxidase | α-Hydroxyacid oxidase | α-Hydroxy acids | α-Keto acids |
| Alcohol Dehydrogenase | ADH from Comamonas testosteroni | Ketones | Chiral Alcohols |
Amine dehydrogenases (AmDHs) are a promising class of enzymes for the asymmetric synthesis of chiral amines, which are valuable building blocks for pharmaceuticals. researchgate.netnih.gov Many highly efficient AmDHs have been engineered from amino acid dehydrogenases (AADHs), such as phenylalanine dehydrogenase (PheDH) and leucine dehydrogenase (LeuDH). researchgate.netacs.orgd-nb.info These enzymes naturally catalyze the reductive amination of α-keto acids to produce amino acids.
Through protein engineering, the substrate specificity of these enzymes has been altered to accept non-carboxylated ketone substrates. researchgate.netwhiterose.ac.uk For example, mutations in the active site of PheDH from Rhodococcus sp., specifically at residues known to interact with the carboxylate group of the natural substrate (K66 and N262), enabled the enzyme to perform reductive amination on prochiral ketones like phenylacetone. d-nb.info This engineered AmDH, often used in tandem with a cofactor recycling system like formate (B1220265) dehydrogenase, can synthesize valuable chiral amines such as (R)-amphetamine with high conversion and excellent enantiomeric excess (>98% ee). acs.orgd-nb.info The primary advantage of these biocatalysts is their use of inexpensive ammonia (B1221849) as the amine donor and the generation of water as the sole byproduct, leading to high atom economy. researchgate.netnih.gov
| Original Enzyme | Engineered Enzyme | Key Mutations | Substrate Example | Product Example |
| Phenylalanine Dehydrogenase (PheDH) | Amine Dehydrogenase (F-AmDH) | K66Q, N262C | p-Fluorophenylacetone | (R)-p-Fluorophenylamphetamine |
| Phenylalanine Dehydrogenase (PheDH) | Amine Dehydrogenase (TM_pheDH) | K66Q, S149G, N262C | Phenylacetone | (R)-Amphetamine |
| Leucine Dehydrogenase (LeuDH) | Amine Dehydrogenase | Active site modifications | Various ketones | Chiral primary amines |
Research in Synthetic Biology Utilizing Keto Acid Derivatives
Synthetic biology aims to design and construct new biological parts, devices, and systems. Alpha-keto acids are key metabolic nodes that can be leveraged in synthetic biology to create novel metabolic pathways for the production of desired chemicals. nih.gov By engineering pathways that lead to the accumulation of specific α-keto acids, microorganisms can be turned into cellular factories for biofuels, platform chemicals, and pharmaceuticals. nih.gov
A major goal of synthetic biology is to develop more efficient methods for carbon dioxide (CO2) fixation to address climate change and create sustainable production routes for chemicals. sciencedaily.com Researchers have designed and constructed novel, synthetic CO2 fixation pathways that are more efficient than naturally evolved ones, such as the Calvin cycle.
One prominent example is the crotonyl-CoA/ethylmalonyl-CoA/hydroxybutyryl-CoA (CETCH) cycle, a synthetic reaction network of 17 enzymes from nine different organisms that converts CO2 into organic molecules in vitro. nih.gov This cycle and others, like the THETA cycle, are designed around highly efficient carboxylating enzymes and can convert CO2 into central metabolites like acetyl-CoA. sciencedaily.comnih.gov These synthetic cycles often involve α-keto acid intermediates. The modular nature of these pathways allows for their stepwise implementation into host organisms like E. coli, representing a significant step toward engineering autotrophic capabilities into heterotrophic model organisms. sciencedaily.comresearchgate.net
Microbial Degradation and Biotransformation Studies of Related Compounds
While specific studies on the microbial degradation of 2-Nitro-3-oxobutanoic acid are not widely available, extensive research exists on the biotransformation of related nitroaromatic and nitroaliphatic compounds. nih.govdtic.mil The presence of a nitro group often makes organic compounds xenobiotic and recalcitrant to degradation. researchgate.net However, various microorganisms have evolved diverse strategies to metabolize these compounds, which can serve as sources of carbon, nitrogen, and energy. slideshare.net
Microbial degradation of nitroaromatic compounds can proceed through several distinct pathways:
Reductive Pathways : Common under anaerobic conditions, the nitro group is reduced sequentially to nitroso, hydroxylamino, and finally amino groups. nih.govslideshare.net Bacteria like Desulfovibrio and Clostridium species can perform these reductions. nih.gov
Oxidative Pathways : Aerobic bacteria can initiate degradation by removing the nitro group as nitrite (B80452). This can be achieved through the action of monooxygenase or dioxygenase enzymes that hydroxylate the aromatic ring, leading to a destabilized intermediate that spontaneously eliminates the nitrite ion. nih.govdtic.mil
Hydride-Meisenheimer Complex Formation : Some bacteria can add a hydride ion to the electron-deficient aromatic ring of dinitro and trinitro compounds, forming a hydride-Meisenheimer complex. Subsequent rearomatization eliminates a nitrite group. nih.gov
Fungi, such as the white-rot fungus Phanerochaete chrysosporium, are also capable of mineralizing nitroaromatic compounds like 2,4-dinitrotoluene (B133949) (DNT) and 2,4,6-trinitrotoluene (B92697) (TNT). nih.gov
| Microorganism | Compound Degraded | Pathway Type |
| Desulfovibrio spp. | 2,4,6-Trinitrotoluene (TNT) | Reductive |
| Clostridium spp. | 2,4,6-Trinitrotoluene (TNT) | Reductive |
| Phanerochaete chrysosporium | 2,4-Dinitrotoluene (DNT), TNT | Fungal Mineralization |
| Rhodococcus sp. | p-Nitrophenol | Oxidative |
| Various Aerobic Bacteria | Nitrophenols, Nitrobenzenes | Oxidative (via mono/dioxygenases) |
These studies on analogous nitro compounds provide a framework for understanding the potential microbial fates of novel nitro-substituted keto acids in the environment.
Future Research Directions and Emerging Areas for 2 Nitro 3 Oxobutanoic Acid
Development of Innovative and Sustainable Synthetic Methodologies
Future research will heavily focus on developing greener and more efficient synthetic routes to 2-Nitro-3-oxobutanoic acid and its analogs. Traditional methods for synthesizing nitro compounds often rely on harsh conditions and produce significant waste. rsc.orgorganic-chemistry.org The emphasis is shifting towards methodologies that are environmentally benign, cost-effective, and adhere to the principles of green chemistry.
Key areas of development include:
Catalytic Innovations : Exploring novel catalysts, such as metal-modified montmorillonite, that can facilitate nitration under milder conditions. organic-chemistry.org Palladium-catalyzed transformations are also emerging as a powerful tool for creating aromatic nitro compounds from aryl chlorides and triflates under weakly basic conditions, a strategy that could be adapted for aliphatic systems. organic-chemistry.org
Alternative Reagents : Investigating alternative nitrating agents that are safer and more selective. This includes moving away from concentrated nitric acid towards reagents like dinitro-5,5-dimethylhydantoin (DNDMH) or utilizing electrochemical methods. organic-chemistry.orgacs.org Electrosynthesis, for instance, offers a greener approach by using electricity to drive reactions, which can be tuned to achieve a desired degree of reduction or functionalization. acs.org
Process Intensification : Implementing continuous flow reactors for synthesis. A continuous platform using peracetic acid-mediated oxidation has been developed to generate nitroalkanes on-demand, enhancing safety and control over the reaction. acs.org Such technologies minimize reaction times, improve heat and mass transfer, and allow for safer handling of potentially energetic intermediates.
These sustainable approaches aim to reduce the environmental footprint associated with the synthesis of nitro compounds, making them more accessible for broad application. rsc.org
Advanced Computational Design of Novel Derivatives with Tunable Properties
Computational chemistry and molecular modeling are set to revolutionize the design of this compound derivatives. By leveraging computational power, researchers can predict the physicochemical properties, reactivity, and biological activity of novel molecules before their synthesis, saving significant time and resources.
Future computational efforts will likely concentrate on:
Quantum Mechanical Calculations : Using methods like Density Functional Theory (DFT) to gain detailed insights into the electronic structure, stability, and reaction mechanisms of this compound and its derivatives. These calculations can help elucidate how different functional groups influence the molecule's properties.
Molecular Dynamics (MD) Simulations : Simulating the behavior of these molecules in different environments (e.g., in solution, at interfaces) to understand their conformational preferences and interactions with other molecules, which is crucial for applications in chemical biology and materials science.
Quantitative Structure-Activity Relationship (QSAR) : Developing predictive models that correlate the structural features of derivatives with their activity. This is particularly valuable in drug discovery for designing compounds with enhanced efficacy and reduced toxicity.
By computationally screening virtual libraries of compounds, researchers can prioritize the most promising candidates for synthesis, accelerating the discovery of new materials and biologically active agents.
Exploration of Catalytic Asymmetric Synthesis for Chiral Nitro-Keto Acids
The presence of a stereocenter in this compound makes the development of catalytic asymmetric syntheses a critical research area. Chiral molecules are fundamental in pharmaceuticals and agrochemicals, where a specific enantiomer often exhibits the desired biological activity.
Significant progress is anticipated in the following areas:
Organocatalysis : The use of small, chiral organic molecules as catalysts has emerged as a powerful strategy. For instance, C6′-OH cinchona alkaloids have been shown to be effective catalysts for the enantioselective nitroaldol (Henry) reaction with α-ketoesters, providing a direct route to chiral molecules with tetrasubstituted carbon stereocenters. nih.gov This approach is operationally simple and provides high enantioselectivity. nih.gov
Metal-Based Catalysis : Chiral Lewis acids and bifunctional metal complexes are being developed to catalyze asymmetric reactions. rsc.orgresearchgate.net For example, a homobimetallic Co2-Schiff base complex has been used for the asymmetric 1,4-addition of β-keto esters to nitroalkenes with excellent yield and stereoselectivity. researchgate.net
Chemoenzymatic Cascades : Combining the selectivity of enzymes with the versatility of chemical catalysts offers a powerful synthetic tool. One-pot, multi-step cascade reactions that combine organocatalysis with biocatalysis can produce chiral γ-nitro alcohols, which are precursors to chiral nitro-keto acids, in high yields and enantiomeric ratios. This approach mimics the efficiency of metabolic pathways in living organisms.
The development of these stereoselective methods will provide access to a wide range of optically active nitro-keto acids, opening new avenues for the synthesis of complex chiral molecules. frontiersin.org
| Catalytic Approach | Catalyst Type | Key Transformation | Potential Advantage |
|---|---|---|---|
| Organocatalysis | Cinchona Alkaloids | Asymmetric Nitroaldol (Henry) Reaction | High enantioselectivity, operational simplicity nih.gov |
| Metal-Based Catalysis | Chiral Lewis Acids / Bimetallic Complexes | Asymmetric Nitrooxylation / Conjugate Addition | High yields and enantioselectivities for α-functionalization rsc.orgresearchgate.net |
| Chemoenzymatic Cascades | Organocatalyst + Enzyme (e.g., Ketoreductase) | One-Pot Multi-Step Synthesis | High efficiency, reduced waste, access to complex chiral molecules |
Integration with Automated Synthesis and High-Throughput Screening Platforms
The integration of automated synthesis and high-throughput screening (HTS) is accelerating the pace of chemical discovery. acs.orgbmglabtech.com These technologies allow for the rapid synthesis and evaluation of large libraries of compounds, which is essential for identifying molecules with desired properties. acs.orgbmglabtech.com
Future directions in this area include:
Automated Reaction Optimization : Utilizing robotic platforms for the rapid screening of reaction conditions (e.g., catalysts, solvents, temperatures) to quickly identify optimal synthetic protocols. researchgate.net An automated repeating batch approach has been successfully used for the screening and scale-up of nitroaromatic hydrogenolysis. researchgate.net
Miniaturized Synthesis : Employing technologies like acoustic dispensing to synthesize compound libraries on a nanomole scale in high-density formats (e.g., 1536-well plates). nih.gov This significantly reduces the consumption of reagents and allows for the creation of more diverse libraries.
High-Throughput Screening (HTS) : Developing and adapting assays to rapidly screen libraries of this compound derivatives for biological activity or specific material properties. nih.gov HTS is a cornerstone of modern drug discovery, enabling the testing of hundreds of thousands of compounds in a short period. acs.orgnih.gov
The synergy between automated synthesis and HTS will dramatically shorten the timeline from compound design to the identification of valuable "hits" for further development in medicine and materials science. acs.orgbmglabtech.com
| Technology | Application to this compound Research | Key Benefit |
|---|---|---|
| Automated Synthesis Platforms | Rapid optimization of synthetic routes and library generation | Increased throughput, reduced manual intervention, efficient scale-up researchgate.net |
| Miniaturization (e.g., Acoustic Dispensing) | Synthesis of large, diverse libraries on a nanomole scale | Reduced cost and waste, conservation of valuable materials nih.gov |
| High-Throughput Screening (HTS) | Fast evaluation of derivatives for biological or material properties | Accelerated discovery of "hit" compounds acs.orgbmglabtech.com |
Interdisciplinary Research with Chemical Biology and Materials Science
The unique chemical functionalities of this compound—a nitro group, a ketone, and a carboxylic acid—make it a versatile building block for interdisciplinary research.
Chemical Biology : The nitro group can act as a bioisostere for other functional groups or serve as a precursor to amines, which are ubiquitous in biologically active molecules. Derivatives of this compound could be explored as:
Enzyme Inhibitors : Designing molecules that can specifically target the active sites of enzymes involved in disease pathways.
Molecular Probes : Synthesizing probes to study biological processes. The reactivity of the keto and carboxylic acid groups allows for conjugation to reporter molecules.
Precursors to Amino Acids : As a synthetic intermediate for non-proteinogenic amino acids, which are valuable components of peptidomimetics and other therapeutic agents. umaryland.edunih.gov
Materials Science : The high nitrogen and oxygen content of nitro compounds makes them interesting for the development of advanced materials.
Energetic Materials : The nitro group is a key functional group in many energetic materials. While this compound itself is not a primary explosive, its derivatives could be investigated as precursors to more complex, stable, and high-performing energetic compounds. Nitroacetonitrile, a related small nitro compound, is a versatile precursor in the synthesis of heterocyclic energetics. nih.gov
Polymer Synthesis : The carboxylic acid and keto functionalities provide handles for polymerization reactions. Derivatives could be incorporated into polymers to introduce specific properties, such as altered polarity, reactivity, or thermal stability.
By bridging the gap between synthetic chemistry, biology, and materials science, research into this compound can contribute to solving complex challenges in medicine and technology.
Q & A
Q. What statistical approaches are recommended for analyzing variability in kinetic studies of this compound reactions?
- Methodological Answer : Use nonlinear regression (e.g., Michaelis-Menten fitting) for rate constants. Apply ANOVA to compare replicates across conditions. For outliers, Grubbs’ test determines significance. Bootstrapping generates confidence intervals for activation parameters (ΔH‡, ΔS‡) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
